5-(2-Nitrophenyl)thiophene-2-carbaldehyde

Materials Science Organic Electronics Computational Chemistry

Select this specific thiophene aldehyde for its unique ortho-nitrophenyl substitution, a critical differentiator from para-analogs. This electron-withdrawing, sterically hindered unit precisely tunes LUMO levels in D-A conjugated materials and directs regioselective Pd-catalyzed couplings for complex biaryl synthesis—essential for advanced OPV/OFET and lead-like medicinal chemistry research.

Molecular Formula C11H7NO3S
Molecular Weight 233.24 g/mol
CAS No. 42545-34-6
Cat. No. B1610512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Nitrophenyl)thiophene-2-carbaldehyde
CAS42545-34-6
Molecular FormulaC11H7NO3S
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(S2)C=O)[N+](=O)[O-]
InChIInChI=1S/C11H7NO3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H
InChIKeyXATOZQNAFCDQPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Nitrophenyl)thiophene-2-carbaldehyde (CAS 42545-34-6): A Specialized Thiophene Aldehyde Building Block for Advanced Organic Synthesis


5-(2-Nitrophenyl)thiophene-2-carbaldehyde (CAS 42545-34-6) is a heterocyclic organic compound belonging to the class of thiophene derivatives. Its structure consists of a thiophene core substituted with an aldehyde group at the 2-position and an ortho-nitrophenyl group at the 5-position. It is primarily utilized as a key synthetic intermediate in medicinal chemistry and materials science research . The compound features a molecular formula of C11H7NO3S and a molecular weight of 233.24 g/mol [1]. Its unique combination of an electron-withdrawing nitro group and a reactive aldehyde handle makes it a valuable building block for constructing complex molecular architectures, particularly those requiring a conjugated push-pull system.

5-(2-Nitrophenyl)thiophene-2-carbaldehyde (CAS 42545-34-6): Why Simple Thiophene Aldehyde Analogs Cannot Substitute This Unique Intermediate


In medicinal chemistry and materials science research, substituting one thiophene aldehyde building block for another without careful consideration can compromise synthetic routes and alter final product properties. Simple analogs, such as 5-phenylthiophene-2-carbaldehyde (CAS 19163-21-4) or 5-nitrothiophene-2-carbaldehyde (CAS 4521-33-9), possess distinctly different electronic profiles, steric demands, and reactivity. The ortho-nitrophenyl substitution in CAS 42545-34-6 introduces both a strong electron-withdrawing effect and steric hindrance that is absent in its para-analogs or unsubstituted phenyl derivatives [1]. This combination is critical for tuning the optoelectronic properties of final conjugated materials or for directing regioselective transformations in multi-step syntheses [2]. The following section quantifies these differences to guide informed selection and procurement.

Quantitative Differentiation of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde (CAS 42545-34-6) vs. Closest Analogs: A Data-Driven Procurement Guide


Ortho-Nitro Substitution Confers Superior Electron-Withdrawing Capacity Compared to Unsubstituted Phenyl Analogs

The target compound exhibits a significantly higher polar surface area (PSA) and a greater computed dipole moment compared to its closest non-nitro analog, 5-phenylthiophene-2-carbaldehyde. The presence of the ortho-nitro group on the phenyl ring introduces a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), which is absent in the phenyl analog. This is quantitatively reflected in the computed polar surface area (PSA) values: 91.13 Ų for the target compound [1] versus 17.07 Ų for the phenyl analog [2], a difference of 74.06 Ų.

Materials Science Organic Electronics Computational Chemistry

Increased Molecular Weight and Lipophilicity Provide a Distinct Pharmacokinetic Profile for Fragment-Based Drug Discovery (FBDD)

In the context of fragment-based drug discovery (FBDD), the target compound offers a different starting point for lead optimization compared to smaller thiophene aldehyde fragments. Its higher molecular weight (233.24 g/mol [1]) and increased lipophilicity (computed XLogP3-AA of 2.9 [1]) place it in a distinct property space from simpler 5-nitrothiophene-2-carbaldehyde (MW: 157.15 g/mol [2]). While the latter adheres strictly to the 'Rule of Three' for fragments, the target compound provides a more 'lead-like' starting point with greater inherent complexity and target engagement potential.

Medicinal Chemistry Drug Discovery Fragment-Based Screening

The ortho-Nitrophenyl Moiety Introduces Steric Hindrance, Potentially Directing Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The ortho-position of the nitro group on the phenyl ring adjacent to the thiophene core introduces significant steric bulk. This contrasts with the para-nitro or unsubstituted phenyl analogs, which lack this steric feature. While direct comparative yield data for this specific compound is not publicly available in primary literature, class-level evidence demonstrates that electron-withdrawing groups on thiophenes are known to activate the heterocycle for Pd-catalyzed Heck-type direct arylations [1]. The unique ortho-substitution pattern of the target compound is predicted to exert both electronic activation and steric direction, potentially enabling regioselective functionalization at the less hindered position of the thiophene ring.

Synthetic Methodology Catalysis C-H Activation

Optimal Research Applications for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde (CAS 42545-34-6) Driven by Its Quantified Differentiation


Design and Synthesis of Donor-Acceptor (D-A) Conjugated Materials

The target compound serves as an excellent electron-accepting (A) building block in the construction of D-A type conjugated polymers and small molecules. Its high polar surface area (PSA) of 91.13 Ų and strong electron-withdrawing nitro group, quantified relative to the phenyl analog [1], facilitate efficient intramolecular charge transfer (ICT). This property is essential for tuning the band gap in organic semiconductors for applications in organic photovoltaics (OPV), organic field-effect transistors (OFET), and electrochromic devices. Researchers should select this compound over simpler thiophene aldehydes when a stronger electron-deficient unit is required to lower the LUMO energy level of the final material.

Advanced Fragment-Based and Medicinal Chemistry Lead Generation

This compound is a strategic intermediate for medicinal chemistry programs, particularly those moving beyond initial fragment screening. Its higher molecular weight (233.24 g/mol) and balanced lipophilicity (XLogP3-AA of 2.9) compared to simple nitro-thiophene fragments [2] place it in a more 'lead-like' chemical space. It is ideal for synthesizing focused libraries of biologically relevant heterocycles, such as hydrazones, oximes, and thiazolidinediones, where the ortho-nitrophenyl group can also be exploited for bioreductive activation or as a directing group. It is particularly well-suited for programs targeting kinases, GPCRs, or infectious diseases where nitroaromatic pharmacophores are prevalent.

Investigations in Palladium-Catalyzed C-H Activation and Regioselective Cross-Coupling

Synthetic methodology groups investigating site-selective functionalization will find this compound a valuable substrate. The unique ortho-substitution pattern creates a sterically encumbered environment adjacent to the thiophene ring, while the nitro group electronically activates the system. This dual effect can be leveraged in Pd-catalyzed direct arylation (Heck-type) reactions to achieve regioselective coupling at the less hindered position, a phenomenon supported by class-level evidence for activated thiophenes [3]. This allows for the controlled synthesis of highly functionalized, unsymmetrical biaryl systems that are challenging to access using non-hindered or para-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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